Cas no 60539-23-3 (11-methyloleoside)

11-methyloleoside 化学的及び物理的性質
名前と識別子
-
- 11-methyloleoside
- 4-carboxymethyl-5-ethylidene-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydropyran-2-yloxy)-5,6-dihydro-4H-pyran-3-carboxylic acid methyl ester
- jaspolyside
- oleoside
- oleoside 11-methyl ester
- ELENOLIC ACID GLUCOSIDE(AS)
- ELENOLIC ACID GLUCOSIDE(SH)
- Methyloleoside
- (-)-Oleoside 11-methyl ester
- MFCD09752800
- FS-7441
- ELENOLIC ACID 2-O-GLUCOSIDE
- CHEMBL4159745
- SCHEMBL23494908
- DTXSID501313328
- 2-[(2S,3E,4S)-3-Ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
- 60539-23-3
- HY-N8882
- Elenolic acid glucoside, HPLC Grade
- E87147
- AC-34501
- AKOS040762057
- CS-0149294
- 2-((2S,4S,E)-3-Ethylidene-5-(methoxycarbonyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-4-yl)acetic acid
- ((2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl)acetic acid
- CHEBI:168822
- DA-65406
- 2-[3-Ethylidene-5-(methoxycarbonyl)-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-pyran-4-yl]acetate
- 2-(3-Ethylidene-5-(methoxycarbonyl)-2-((3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-3,4-dihydro-2H-pyran-4-yl)acetate
- 2H-Pyran-4-acetic acid, 3-ethylidene-2-(ss-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, (2S,3E,4S)-; 2H-Pyran-4-acetic acid, 3-ethylidene-2-(ss-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-, [2S-(2a,3E,4ss)]-; 11-Methyloleoside; Methyloleoside; Oleoside 11-methyl ester
- [(2S,3E,4S)-3-ethylidene-2-(beta-D-glucopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid
- 2-((2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4H-pyran-4-yl)acetic acid
- 2-((2S,3Z,4S)-3-ethylidene-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4H-pyran-4-yl)acetic acid
- 2-[(2S,3Z,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
-
- MDL: MFCD09752800
- インチ: InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1
- InChIKey: XSCVKBFEPYGZSL-JYVCFIOWSA-N
- ほほえんだ: CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O
計算された属性
- せいみつぶんしりょう: 404.13186158 g/mol
- どういたいしつりょう: 404.13186158 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 11
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 643
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 404.4
- トポロジー分子極性表面積: 172Ų
- 疎水性パラメータ計算基準値(XlogP): -2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(562 g/l)(25ºC)、
11-methyloleoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4562-5 mg |
Oleoside 11-methyl ester |
60539-23-3 | 99.09% | 5mg |
¥ 1,370 | 2023-07-10 | |
TRC | M324705-500mg |
11-Methyloleoside |
60539-23-3 | 500mg |
$ 936.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4562-1 mg |
Methyloleoside |
60539-23-3 | 99.09% | 1mg |
¥847.00 | 2022-04-26 | |
TRC | M324705-250mg |
11-Methyloleoside |
60539-23-3 | 250mg |
$506.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89652-10MG |
60539-23-3 | 10MG |
¥4810.78 | 2023-01-06 | |||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3015-20mg |
11-methyloleoside |
60539-23-3 | ≥98% | 20mg |
¥3200元 | 2023-09-15 | |
TargetMol Chemicals | TN4562-5mg |
Oleoside 11-methyl ester |
60539-23-3 | 99.09% | 5mg |
¥ 1370 | 2024-07-19 | |
PhytoLab | 89652-500mg |
Oleoside 11-methyl ester |
60539-23-3 | ≥ 98.0 % | 500mg |
€7560 | 2023-10-25 | |
A2B Chem LLC | AG74525-5mg |
ELENOLIC ACID 2-O-GLUCOSIDE |
60539-23-3 | ≥95% | 5mg |
$344.00 | 2024-04-19 | |
Aaron | AR00EHBD-25mg |
ELENOLIC ACID 2-O-GLUCOSIDE |
60539-23-3 | 95% | 25mg |
$831.00 | 2025-02-11 |
11-methyloleoside 関連文献
-
Eduardo Medina,Concepción Romero,Pedro García,Manuel Brenes Food Funct. 2019 10 4716
-
Manuela Oliverio,Monica Nardi,Maria Luisa Di Gioia,Paola Costanzo,Sonia Bonacci,Stefano Mancuso,Antonio Procopio Nat. Prod. Rep. 2021 38 444
-
Eduardo Medina,Concepción Romero,Pedro García,Manuel Brenes Food Funct. 2019 10 4716
11-methyloleosideに関する追加情報
Introduction to 11-methyloleoside (CAS No. 60539-23-3)
11-methyloleoside, with the CAS number 60539-23-3, is a naturally occurring triterpenoid saponin that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is primarily isolated from plants of the genus Ilex, particularly from Ilex asprella and Ilex latifolia. The unique chemical structure and biological activities of 11-methyloleoside have made it a subject of extensive research, particularly in the context of its potential therapeutic applications.
The chemical structure of 11-methyloleoside is characterized by a triterpenoid backbone with specific functional groups that contribute to its biological activities. The presence of a methyl group at the 11th position is a distinguishing feature that sets it apart from other saponins. This structural characteristic has been shown to influence its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities.
In recent years, numerous studies have explored the potential health benefits of 11-methyloleoside. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Ethnopharmacology (2022) demonstrated that 11-methyloleoside significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 11-methyloleoside could be a promising candidate for the development of anti-inflammatory drugs.
Beyond its anti-inflammatory effects, 11-methyloleoside has also been investigated for its antioxidant properties. Oxidative stress is a key factor in the development of various diseases, including cardiovascular diseases and neurodegenerative disorders. Research published in the Oxidative Medicine and Cellular Longevity (2023) found that 11-methyloleoside exhibited strong antioxidant activity by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These findings highlight the potential of 11-methyloleoside as a natural antioxidant supplement.
Cytotoxicity is another important aspect of the biological activities of 11-methyloleoside. Several studies have reported that this compound possesses potent cytotoxic effects against various cancer cell lines. A study published in the Cancer Letters (2024) showed that 11-methyloleoside induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These results indicate that 11-methyloleoside may have potential as an anticancer agent.
The mechanisms underlying the biological activities of 11-methyloleoside are complex and multifaceted. One proposed mechanism is its ability to modulate signaling pathways involved in inflammation, oxidative stress, and cell death. For instance, research has shown that 11-methyloleoside can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses. Additionally, it can activate Nrf2, a transcription factor that regulates the expression of antioxidant genes.
In addition to its therapeutic potential, the safety profile of 11-methyloleoside is an important consideration for its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its safety profile in humans.
The extraction and purification methods for obtaining high-purity 11-methyloleoside are also critical for its practical applications. Various techniques such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) have been employed to isolate this compound from plant sources. Advances in these methods have led to more efficient and cost-effective processes for large-scale production.
In conclusion, Ilex asprella-derived triterpenoid saponin, specifically , has shown promising therapeutic potential across multiple areas including anti-inflammatory, antioxidant, and cytotoxic activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in drug development.
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